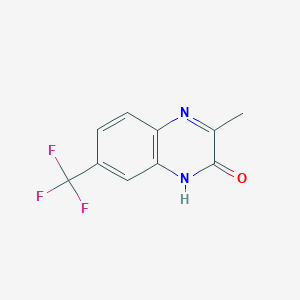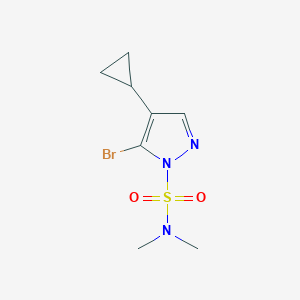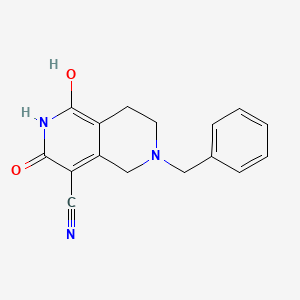
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a benzyl group, two hydroxyl groups, and a carbonitrile group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile typically involves multi-step reactions. One common method is the aza-Diels-Alder reaction (Povarov reaction), which is activated by a Lewis acid. This reaction can produce 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives through regio- and stereoselective pathways .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting often involves the use of specific reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature and solvent choice, are optimized to ensure the desired product is obtained efficiently.
化学反应分析
Types of Reactions
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,5-Naphthyridine: A simpler analog with similar structural features but lacking the benzyl and hydroxyl groups.
1,8-Naphthyridine: Another analog with a different arrangement of nitrogen atoms in the ring system.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activities.
属性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC 名称 |
6-benzyl-1-hydroxy-3-oxo-2,5,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C16H15N3O2/c17-8-13-14-10-19(9-11-4-2-1-3-5-11)7-6-12(14)15(20)18-16(13)21/h1-5H,6-7,9-10H2,(H2,18,20,21) |
InChI 键 |
RLJMVOVKOPJXJP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C(C(=O)NC(=C21)O)C#N)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


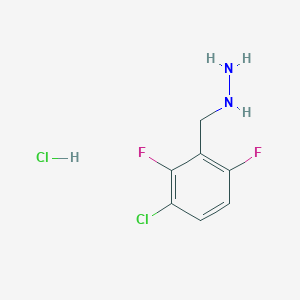
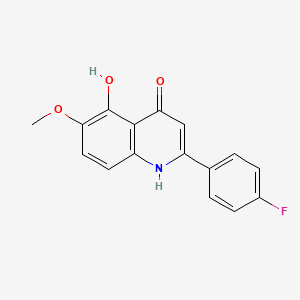
![2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11716463.png)
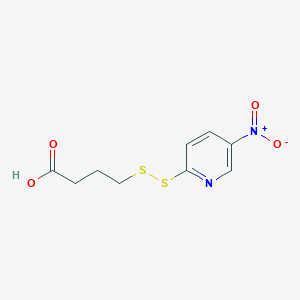
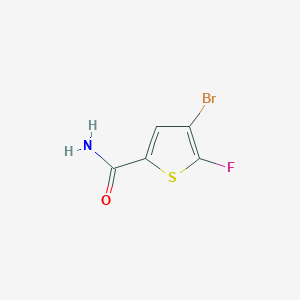
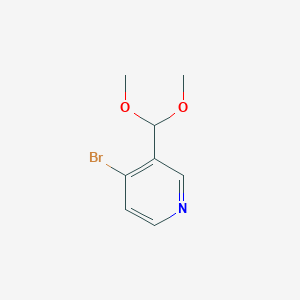
![ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B11716485.png)
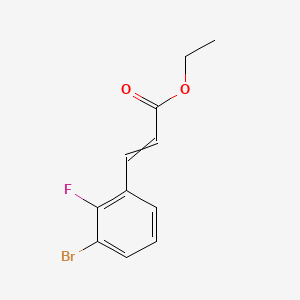
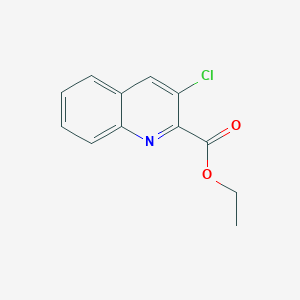
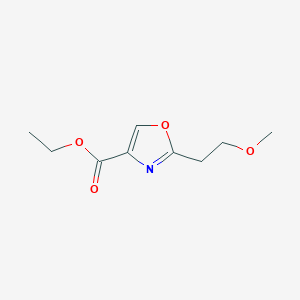
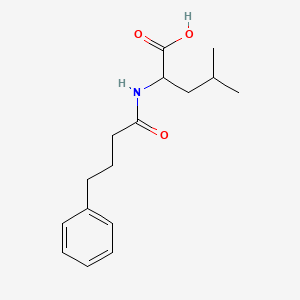
![(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11716510.png)
